Ethyl 2,4-dimethylquinoline-3-carboxylate
Overview
Description
Ethyl 2,4-dimethylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse pharmacological activities. Quinoline derivatives are widely studied due to their applications in medicinal and industrial chemistry. This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethylquinoline-3-carboxylate can be synthesized through the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically catalyzed by a catalytic amount of PEG-supported sulfonic acid and can be performed at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Friedlaender condensation reaction to achieve higher yields and purity. This may include the use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 2,4-dimethylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylate: Known for its antitumor activity.
4-Hydroxy-2-quinolones: Exhibits various biological activities, including antimicrobial and anticancer properties.
2,4-bis(halomethyl)quinoline derivatives: Studied for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 2,4-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2,4-dimethylquinoline-3-carboxylate (EDQC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
EDQC has the chemical formula and is characterized by a quinoline backbone with two methyl groups at the 2 and 4 positions and an ethyl ester at the carboxylic acid position. Its structure contributes to its biological properties, which include interaction with various molecular targets.
Antimicrobial Activity
EDQC exhibits notable antimicrobial properties , making it a candidate for further exploration in infectious disease management. Research indicates that compounds within the quinoline family often demonstrate activity against a range of bacterial strains.
- Mechanism of Action : The antimicrobial activity of EDQC is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. This leads to cell lysis and death .
Anticancer Activity
The anticancer potential of EDQC has been evaluated using various human cancer cell lines. Studies have shown promising results:
- Cell Lines Tested : Notable cell lines include A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer).
- In Vitro Results : The MTT assay demonstrated that EDQC significantly inhibited cell proliferation, with IC50 values indicating effective cytotoxicity. For example, certain derivatives of quinoline-3-carboxylates showed IC50 values as low as 1.38 µM against HT29 cells, suggesting higher potency than traditional chemotherapeutics like cisplatin .
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A recent study synthesized a series of quinoline derivatives, including EDQC, assessing their antitumor activities. The results indicated that modifications on the quinoline structure could enhance efficacy against specific cancer types .
- Table 1: IC50 Values of Quinoline Derivatives
Compound Cell Line IC50 (µM) EDQC A549 1.53 EDQC HT29 0.77 Cisplatin HT29 2.36
- Synthesis and Biological Evaluation :
Properties
IUPAC Name |
ethyl 2,4-dimethylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYONPNBCGPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368836 | |
Record name | ethyl 2,4-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104785-54-8 | |
Record name | ethyl 2,4-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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